molecular formula C38H37N3O8 B14772923 N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine

N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine

Cat. No.: B14772923
M. Wt: 663.7 g/mol
InChI Key: WXJKGOQQYUVNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-Benzoyl-5’-O-DMT-2’-O-methylcytidine is a modified nucleoside analog. It is a derivative of cytidine, where the hydrogen atom at the 4th position of the cytosine ring is replaced by a benzoyl group, the 5’-hydroxyl group is protected by a dimethoxytrityl (DMT) group, and the 2’-hydroxyl group is methylated. This compound is primarily used in the synthesis of oligonucleotides and has applications in various fields including antiviral and anticancer research .

Preparation Methods

The synthesis of N4-Benzoyl-5’-O-DMT-2’-O-methylcytidine involves multiple steps. The general synthetic route includes:

Chemical Reactions Analysis

N4-Benzoyl-5’-O-DMT-2’-O-methylcytidine undergoes various chemical reactions, including:

Scientific Research Applications

N4-Benzoyl-5’-O-DMT-2’-O-methylcytidine has several scientific research applications:

    Antiviral Research: It is used as a research tool in the study of antiviral mechanisms and the development of antiviral drugs.

    Anticancer Research: The compound is utilized in anticancer studies to investigate its potential as a therapeutic agent.

    Oligonucleotide Synthesis: It is a key intermediate in the synthesis of modified oligonucleotides, which are used in various genetic and molecular biology studies.

    Enzyme Probing: The compound is used to probe enzyme-catalyzed cleavage processes in DNA

Mechanism of Action

The mechanism of action of N4-Benzoyl-5’-O-DMT-2’-O-methylcytidine involves its incorporation into oligonucleotides. The benzoyl and DMT groups protect the nucleoside during synthesis, allowing for selective deprotection and further modifications. The methylation at the 2’-position enhances the stability of the nucleoside and its resistance to enzymatic degradation. The compound interacts with specific molecular targets and pathways involved in antiviral and anticancer activities .

Comparison with Similar Compounds

N4-Benzoyl-5’-O-DMT-2’-O-methylcytidine can be compared with other similar compounds such as:

Properties

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H37N3O8/c1-45-29-18-14-27(15-19-29)38(26-12-8-5-9-13-26,28-16-20-30(46-2)21-17-28)48-24-31-33(42)34(47-3)36(49-31)41-23-22-32(40-37(41)44)39-35(43)25-10-6-4-7-11-25/h4-23,31,33-34,36,42H,24H2,1-3H3,(H,39,40,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJKGOQQYUVNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H37N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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